

A Comparative Guide to Analytical Methods for the Quantification of Ritonavir

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Compound of Interest

Compound Name: *Ritonavir*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical methods for the quantification of the antiretroviral drug **Ritonavir**: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The information presented is compiled from various validated studies to assist in the selection of the most appropriate method for specific research and quality control needs.

Comparative Analysis of Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of **Ritonavir**, based on published validation data.

Performance Parameter	HPLC-UV	LC-MS/MS	UV-Vis Spectrophotometry
Linearity Range	10 - 60 µg/mL ^[1]	2.0 - 5000 ng/mL ^[2]	10 - 60 µg/mL ^[1]
Correlation Coefficient (r^2)	> 0.999 ^[1]	> 0.99 ^[3]	> 0.999 ^[1]
Accuracy (%) Recovery)	99.20% - 100.98% ^[1]	85.7% - 106% ^[2]	99.20% - 100.98% ^[1]
Precision (% RSD)	< 2% ^[1]	< 15% ^[2]	< 2% ^[1]
Limit of Detection (LOD)	0.90 µg/mL ^[4]	0.02 ng/mL ^[5]	1.00 µg/mL ^[1]
Limit of Quantification (LOQ)	2.70 µg/mL ^[4]	0.2 ng/mL ^[5]	3.00 µg/mL ^[1]

Workflow for Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a critical process to ensure that different techniques yield comparable results. A generalized workflow for this process is illustrated below.



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Caption: A generalized workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of **Ritonavir** in pharmaceutical formulations.

- Instrumentation: An Agilent 1260 HPLC system with a UV-Vis detector was used.[[1](#)]
- Chromatographic Conditions:
 - Column: ODS (4.6 mm x 250 mm, 3.0 μ m particle size).[[1](#)]
 - Mobile Phase: A mixture of 20 mM KH₂PO₄ (pH 3.0) and acetonitrile (45:55, v/v).[[1](#)]
 - Flow Rate: 1.2 mL/min.[[1](#)]
 - Detection Wavelength: 235 nm.[[1](#)]
 - Column Temperature: 25 °C.[[1](#)]
 - Run Time: 15 minutes.[[1](#)]
- Sample Preparation:
 - A stock solution of **Ritonavir** was prepared by dissolving an appropriate amount in ethanol.
 - Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (10-60 μ g/mL).[[1](#)]
 - For pharmaceutical formulations, a powder equivalent to 25 mg of **Ritonavir** was dissolved in 20 mL of ethanol, sonicated, and then diluted to 50 mL with ethanol. The solution was filtered through a 0.22 μ m membrane filter.[[1](#)]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of **Ritonavir** in biological matrices.

- Instrumentation: An Acquity™ LC system from Waters coupled with a triple quadrupole mass spectrometer.[6]
- Chromatographic Conditions:
 - Column: Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm).[2]
 - Mobile Phase: Acetonitrile and 0.1% formic acid in water (52:48, v/v).[2]
 - Flow Rate: 0.3 mL/min.[2]
 - Column Temperature: 35°C.[2]
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive ion mode.[6]
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).[2]
 - Precursor/Product Ions for **Ritonavir**: m/z 721.3/296.1.[2]
- Sample Preparation (for plasma samples):
 - To 100 µL of plasma sample, add 200 µL of acetonitrile (containing internal standard).[2]
 - Vortex the mixture for 2 minutes.[2]
 - Centrifuge at 14,300 × g for 10 minutes.[2]
 - Dilute 100 µL of the supernatant with 100 µL of the initial mobile phase.[2]
 - Inject 5 µL into the LC-MS/MS system.[2]

UV-Visible Spectrophotometry (UV-Vis)

This is a simple, rapid, and cost-effective method for the quantification of **Ritonavir** in bulk and pharmaceutical dosage forms.

- Instrumentation: A Shimadzu UV-1800 double beam spectrophotometer with 1.0 cm quartz cells.[[1](#)]
- Methodology:
 - Solvent: Ethanol.[[1](#)]
 - Wavelength of Maximum Absorbance (λ_{max}): 235 nm.[[1](#)]
 - Procedure: The UV spectra of the standard and sample solutions were scanned between 200 and 800 nm to determine the λ_{max} .[[1](#)]
- Sample Preparation:
 - A stock solution was prepared by dissolving a known amount of pure **Ritonavir** in ethanol.
 - Working standard solutions were prepared by diluting the stock solution with ethanol to obtain concentrations within the linear range (10-60 $\mu\text{g/mL}$).[[1](#)]
 - For pharmaceutical formulations, a quantity of powdered tablets equivalent to 100 mg of **Ritonavir** was dissolved in methanol, sonicated, and filtered. Further dilutions were made with methanol to achieve the desired concentration.

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